molecular formula C25H22BrN3O2S B11691316 5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone

5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone

Cat. No.: B11691316
M. Wt: 508.4 g/mol
InChI Key: YMZKYKYDGNRSLC-REUZPSCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is a complex organic compound that features a combination of aromatic, furan, and thiazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone typically involves multiple steps. One common method includes the following steps:

    Formation of 5-(4-bromophenyl)-2-furaldehyde: This can be achieved through the bromination of 2-furaldehyde followed by a Friedel-Crafts acylation reaction.

    Synthesis of (2E)-3-allyl-5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene: This involves the reaction of allyl isothiocyanate with 4-methylbenzylamine to form the thiazolidinone ring.

    Hydrazone Formation: The final step involves the condensation of 5-(4-bromophenyl)-2-furaldehyde with the thiazolidinone derivative under acidic conditions to form the hydrazone linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form various furan derivatives.

    Reduction: The hydrazone linkage can be reduced to form the corresponding amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Various oxidized furan derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(4-bromophenyl)-2-furaldehyde: Shares the furan and bromophenyl moieties.

    (2E)-3-allyl-5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone: Shares the thiazolidinone and hydrazone moieties.

Uniqueness

The uniqueness of 5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone lies in its combination of multiple functional groups, which allows for a wide range of chemical reactions and applications. This makes it a versatile compound for various fields of research.

Properties

Molecular Formula

C25H22BrN3O2S

Molecular Weight

508.4 g/mol

IUPAC Name

(2E)-2-[(E)-[5-(4-bromophenyl)furan-2-yl]methylidenehydrazinylidene]-5-[(4-methylphenyl)methyl]-3-prop-2-enyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H22BrN3O2S/c1-3-14-29-24(30)23(15-18-6-4-17(2)5-7-18)32-25(29)28-27-16-21-12-13-22(31-21)19-8-10-20(26)11-9-19/h3-13,16,23H,1,14-15H2,2H3/b27-16+,28-25+

InChI Key

YMZKYKYDGNRSLC-REUZPSCBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC2C(=O)N(/C(=N\N=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/S2)CC=C

Canonical SMILES

CC1=CC=C(C=C1)CC2C(=O)N(C(=NN=CC3=CC=C(O3)C4=CC=C(C=C4)Br)S2)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.